7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

Description

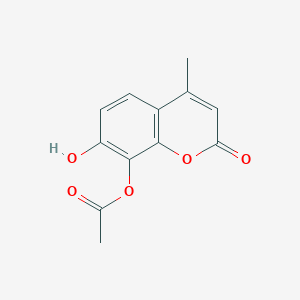

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate is a coumarin derivative characterized by a hydroxy group at position 7, a methyl group at position 4, a ketone at position 2, and an acetate ester at position 6. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound serves as a critical intermediate in synthesizing hydrazide-functionalized coumarin derivatives, as demonstrated in , where it undergoes condensation with aromatic aldehydes to form arylidene-hydrazide analogs (e.g., compounds 4a–k) . The presence of the acetate group enhances solubility in organic solvents, facilitating further chemical modifications.

Properties

Molecular Formula |

C12H10O5 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate |

InChI |

InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3 |

InChI Key |

JIBPBANEKCMIJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

Acetylation: The hydroxy group at the 8th position is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. .

Industrial Production Methods

In an industrial setting, the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate can be scaled up using similar reaction conditions. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to mix 7-hydroxy-4-methylcoumarin with acetic anhydride and a base.

Controlled Temperature: Maintaining the reaction at a controlled temperature to ensure optimal yield.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:

Hydrolysis: The acetate ester can be hydrolyzed back to the corresponding hydroxy compound using acidic or basic conditions.

Oxidation: The methyl group at the 4th position can be oxidized to form a carboxylic acid derivative.

Substitution: The hydroxy group at the 7th position can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base

Major Products

Hydrolysis: 7-hydroxy-4-methylcoumarin.

Oxidation: 4-carboxy-7-hydroxycoumarin.

Substitution: Various substituted coumarin derivatives depending on the electrophile used

Scientific Research Applications

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer and antimicrobial agents.

Fluorescent Probes: Due to its fluorescent properties, it is used in the development of fluorescent probes for bioimaging and molecular recognition.

Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors, particularly those targeting enzymes involved in cancer and neurodegenerative diseases

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets:

Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase and monoamine oxidase by binding to their active sites.

Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Anticancer Activity: It induces apoptosis in cancer cells through the regulation of reactive oxygen species and inhibition of tumor angiogenesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Coumarin Derivatives with Modified Substituents

highlights coumarin derivatives synthesized from 7-hydroxy-4-methyl-2-oxochromen-8-yl acetate, such as (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides (4a–k). Key differences include:

- Substituent Groups : The replacement of the 8-acetate group with hydrazide moieties introduces hydrogen-bonding capabilities and alters electronic properties. For example, compound 4a (chlorophenyl-substituted) exhibits distinct IR absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N–H stretching), absent in the parent acetate .

- In contrast, the acetate group in the parent compound may act as a protective group or improve bioavailability.

Acetylated Natural Products: 8-O-Acetylshanzhiside Methyl Ester

8-O-Acetylshanzhiside methyl ester () shares an acetyloxy group but differs in its core structure, which is an iridoid glycoside with a cyclopenta[c]pyran scaffold. Key comparisons include:

- Core Structure : The coumarin backbone in this compound is planar and aromatic, favoring π-π interactions, whereas the iridoid core of 8-O-acetylshanzhiside is bicyclic and oxygen-rich, enabling glycoside-mediated solubility in polar solvents .

- Applications : While both compounds are used as reference standards, 8-O-acetylshanzhiside is primarily studied in traditional medicine for neuroprotective effects, whereas coumarin derivatives are explored for synthetic versatility in drug design.

Simple Acetate Esters: Hexyl, Vinyl, and Ethyl Acetate

Simple acetates like hexyl acetate (), vinyl acetate (), and ethyl acetate () differ significantly in structure and applications:

- Volatility and Physical State : Aliphatic acetates (e.g., ethyl acetate, boiling point ~77°C) are volatile liquids used as solvents or flavoring agents. In contrast, this compound, with its bulky aromatic system, is likely a solid at room temperature, suited for controlled-release formulations .

- Functional Diversity : The coumarin-based acetate’s conjugated system enables UV absorption and fluorescence, making it valuable in optical applications, whereas simple acetates lack such properties.

Data Table: Comparative Analysis of Acetate-Containing Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.